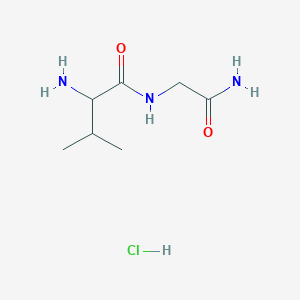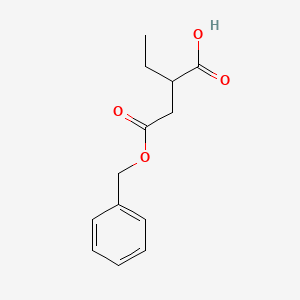
4-(Benzyloxy)-2-ethyl-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-4-(BENZYLOXY)-2-ETHYL-4-OXOBUTANOIC ACID is a chiral compound with significant importance in organic chemistry. It features a benzyloxy group, an ethyl group, and a keto group on a butanoic acid backbone. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(BENZYLOXY)-2-ETHYL-4-OXOBUTANOIC ACID typically involves the following steps:
Starting Material: The synthesis begins with the selection of a suitable starting material, such as (S)-2-ethyl-4-oxobutanoic acid.
Benzylation: The introduction of the benzyloxy group is achieved through a benzylation reaction. This involves the reaction of the starting material with benzyl bromide in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired (S)-4-(BENZYLOXY)-2-ETHYL-4-OXOBUTANOIC ACID.
Industrial Production Methods
In an industrial setting, the production of (S)-4-(BENZYLOXY)-2-ETHYL-4-OXOBUTANOIC ACID may involve continuous flow processes and the use of automated reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
(S)-4-(BENZYLOXY)-2-ETHYL-4-OXOBUTANOIC ACID undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-4-(BENZYLOXY)-2-ETHYL-4-OXOBUTANOIC ACID has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities and interactions with enzymes and receptors.
Medicine: It serves as a precursor in the development of drugs and therapeutic agents.
Industry: The compound is utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (S)-4-(BENZYLOXY)-2-ETHYL-4-OXOBUTANOIC ACID involves its interaction with specific molecular targets and pathways. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the keto group can act as an electrophilic center in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
(S)-2-ETHYL-4-OXOBUTANOIC ACID: Lacks the benzyloxy group, making it less versatile in certain reactions.
(S)-4-(METHOXY)-2-ETHYL-4-OXOBUTANOIC ACID: Contains a methoxy group instead of a benzyloxy group, which can alter its reactivity and interactions.
Uniqueness
(S)-4-(BENZYLOXY)-2-ETHYL-4-OXOBUTANOIC ACID is unique due to the presence of the benzyloxy group, which enhances its reactivity and allows for a broader range of chemical transformations. This makes it a valuable intermediate in the synthesis of various complex molecules.
Properties
Molecular Formula |
C13H16O4 |
|---|---|
Molecular Weight |
236.26 g/mol |
IUPAC Name |
2-ethyl-4-oxo-4-phenylmethoxybutanoic acid |
InChI |
InChI=1S/C13H16O4/c1-2-11(13(15)16)8-12(14)17-9-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3,(H,15,16) |
InChI Key |
YFIPZUZLYSJBGR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC(=O)OCC1=CC=CC=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N1-(5-Chloropyridin-2-yl)-N2-((1R,2S,4S)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide](/img/structure/B12320161.png)
![17-(2-hydroxyacetyl)-13-methyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B12320164.png)
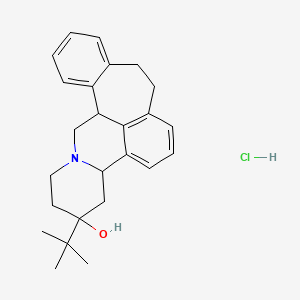
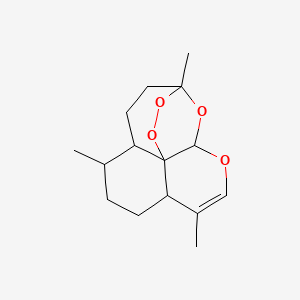
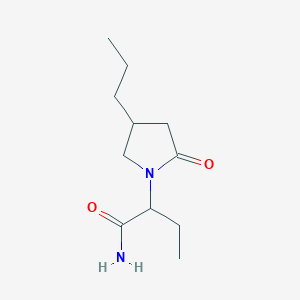
![[4-[[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoylamino]propanoylamino]-4-oxo-4-(tritylamino)butanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate](/img/structure/B12320191.png)
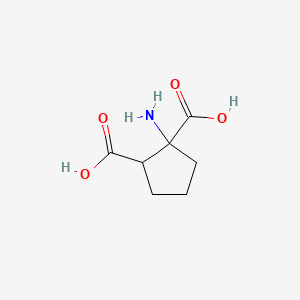


![benzyl N-[6-[[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-6-oxohexyl]carbamate](/img/structure/B12320228.png)
![methyl 4-oxo-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B12320231.png)
![(9R)-15,16-dimethoxy-10,10-dimethyl-10-azatetracyclo[7.7.1.0(2),.0(1)(3),(1)]heptadeca-1(16),2,4,6,13(17),14-hexaen-10-ium](/img/structure/B12320243.png)

